(S)-Azelastine

Catalog No.
S542534
CAS No.
143228-85-7
M.F
C22H24ClN3O
M. Wt
381.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Azelastine

CAS Number

143228-85-7

Product Name

(S)-Azelastine

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m0/s1

InChI Key

MBUVEWMHONZEQD-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(+)-Azelastine, Azelastine (S)-, (S)-Azelastine

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Isomeric SMILES

CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

The exact mass of the compound (S)-Azelastine is 381.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of azelastine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-Azelastine is the levorotatory enantiomer of Azelastine, a second-generation H1-receptor antagonist. Beyond its primary antihistaminic activity, the parent compound, racemic Azelastine, is recognized for a multi-faceted mechanism that includes mast cell stabilization and broad anti-inflammatory effects, such as the inhibition of leukotrienes and other inflammatory mediators [REFS-1, REFS-2]. This positions the Azelastine scaffold as a tool for investigating not only H1-receptor pathways but also the broader allergic cascade. For research and development purposes, the use of a single, defined enantiomer like (S)-Azelastine is critical for achieving mechanistic clarity and reproducibility.

While some in vitro studies report no significant difference in the primary H1-receptor binding activity between the (S)- and (R)-enantiomers, substituting (S)-Azelastine with the racemic mixture is inappropriate for rigorous scientific applications [REFS-1, REFS-2]. The racemate is a 1:1 mixture of two distinct molecular entities. Procuring the racemate introduces the (R)-enantiomer as a significant, uncontrolled variable that can confound experimental results. The (R)-isomer possesses its own uncharacterized off-target activities and metabolic profile, creating ambiguity in mechanistic studies, toxicology assessments, and pharmacokinetic modeling. For reproducible and interpretable data, the use of the isomerically pure (S)-Azelastine is required to ensure that all observed effects are attributable to a single, defined compound.

Ensuring a Defined Metabolic Profile by Avoiding Stereoselective CYP450 Metabolism

Racemic Azelastine is metabolized into its primary active metabolite, desmethylazelastine, and other products by a complex network of cytochrome P450 enzymes, including CYP3A4, CYP2D6, CYP1A2, and CYP2C19 [REFS-1, REFS-2]. It is a well-established principle in pharmacology that these enzymes often exhibit stereoselectivity, metabolizing enantiomers at different rates to produce distinct pharmacokinetic profiles. Procuring the single (S)-Azelastine isomer eliminates the risk of confounding results due to the unknown metabolic fate of the (R)-isomer, providing a cleaner, more predictable, and more easily modeled pharmacokinetic profile essential for drug-drug interaction studies and preclinical development.

Evidence DimensionMetabolic Pathway Complexity
Target Compound DataMetabolized via a single enantiomeric pathway.
Comparator Or BaselineRacemic Azelastine: Metabolized via two potentially different enantiomeric pathways through multiple CYP isoforms (CYP3A4, CYP2D6, CYP1A2, CYP2C19) [REFS-1, REFS-2].
Quantified DifferenceReduces the number of primary metabolic pathways and potential metabolites by half.
ConditionsIn vivo hepatic metabolism in humans.

A simplified and predictable metabolic profile is critical for accurate PK/PD modeling and reduces variables in toxicology and drug interaction assessments.

Deconvoluting Multi-Pathway Activity for Mechanistic Clarity

Racemic Azelastine's efficacy is attributed to a combination of H1-receptor antagonism, mast cell stabilization, and inhibition of inflammatory mediators [REFS-1, REFS-2]. The common assertion of equipotency between enantiomers is typically limited to in vitro H1-receptor binding assays [3]. This leaves the stereoselectivity of its other, more complex biological activities—such as mast cell tryptase release or cytokine inhibition—uncharacterized. Using isomerically pure (S)-Azelastine is the only way to ensure that observed effects in these complex pathways are not influenced or confounded by the parallel actions of the (R)-enantiomer.

Evidence DimensionMechanistic Ambiguity
Target Compound DataObserved biological effects are attributable to a single, defined molecule.
Comparator Or BaselineRacemic Azelastine: Observed effects are a composite of the activities of both the (S)- and (R)-enantiomers at multiple biological targets [REFS-1, REFS-2].
Quantified DifferenceEliminates the (R)-enantiomer as a confounding variable in multi-pathway signaling studies.
ConditionsIn vitro or in vivo studies of mast cell stabilization, and inflammatory mediator release.

For research focused on the non-H1-receptor mechanisms of Azelastine, using the single enantiomer is essential for publishing clear, defensible, and reproducible results.

Preclinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

For projects requiring a clear understanding of metabolic fate and potential interactions with other drugs metabolized by CYP enzymes. The use of (S)-Azelastine provides a simplified and more predictable pharmacokinetic profile, avoiding the complexities of modeling two distinct enantiomeric pathways [1].

Mechanistic Studies on Mast Cell Stabilization and Anti-Inflammatory Pathways

Ideal for research aiming to isolate and characterize the non-H1-receptor-mediated effects of the Azelastine scaffold. (S)-Azelastine ensures that any observed inhibition of mast cell degranulation or inflammatory mediator release is unequivocally attributed to this specific isomer, free from confounding effects of its stereoisomer [2].

Early-Stage Development of Advanced Ophthalmic or Nasal Formulations

When developing next-generation formulations, using a single, isomerically pure active pharmaceutical ingredient (API) is standard best practice. Procuring (S)-Azelastine aligns with this principle, ensuring batch-to-batch consistency and simplifying the analytical and regulatory path forward by eliminating isomeric ballast.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

381.1607901 Da

Monoisotopic Mass

381.1607901 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Y9YE1DOYQ

Metabolism Metabolites

(s)-azelastine has known human metabolites that include (s)-azelastine, N-desmethyl.

Wikipedia

(S)-azelastine

Dates

Last modified: 02-18-2024
1: Karpishchenko SA, Kolesnikova OM. [The effectiveness of the combination of azelastine hydrochloride and mometasone furoate for the intranasal application in the patients presenting with seasonal allergic rhinitis]. Vestn Otorinolaringol. 2017;82(5):44-47. doi: 10.17116/otorino201782544-47. Russian. PubMed PMID: 29072663.
2: Liu SC, Lin CS, Chen SG, Chu YH, Lee FP, Lu HH, Wang HW. Effect of budesonide and azelastine on histamine signaling regulation in human nasal epithelial cells. Eur Arch Otorhinolaryngol. 2017 Feb;274(2):845-853. doi: 10.1007/s00405-016-4295-8. Epub 2016 Sep 13. PubMed PMID: 27623823.
3: Aksoy F, Senturk E, Doğan R, Veyseller B, Ozturan O, Gönüllü N, Yilmaz F. Effects of azelastine nasal spray on nasal and nasopharyngeal microflora. J Laryngol Otol. 2016 Jan;130(1):95-9. doi: 10.1017/S0022215115002959. Epub 2015 Oct 30. PubMed PMID: 26515526.

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